2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine
Overview
Description
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine typically involves the nucleophilic substitution of 2-chloro-5-fluoropyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, with bases like K₂CO₃ or sodium hydride (NaH) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines .
Scientific Research Applications
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Lacks the pyrrolidinyl group, making it less selective in biological applications.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom, which can alter its reactivity and biological activity.
5-Fluoro-2-amino pyrimidine: Features an amino group instead of a pyrrolidinyl group, affecting its chemical properties and applications.
Uniqueness
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidinyl group, which enhances its three-dimensional structure and increases its potential for specific biological interactions .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3/c9-8-11-5-6(10)7(12-8)13-3-1-2-4-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJGBPUMVHZREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587927 | |
Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923119-59-9 | |
Record name | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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